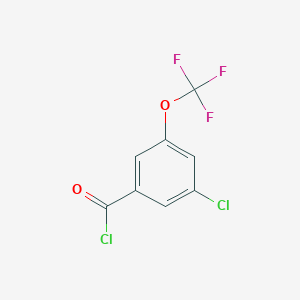

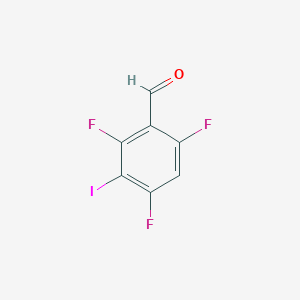

![molecular formula C9H14O3 B2819625 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 959601-14-0](/img/structure/B2819625.png)

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C9H14O3 . It is a derivative of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), many of which have interesting biological activity .

Synthesis Analysis

The synthesis of 7-oxanorbornanes, the parent group of this compound, is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure, which allows it to generate a wide chemodiversity in a highly stereoselective manner .Chemical Reactions Analysis

7-Oxanorbornanes, including “this compound”, are known to undergo various reactions that permit a high chemodiversity in organic chemistry . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 170.21 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid and its analogues have been a subject of synthesis studies, focusing on their potential as rigid, non-chiral analogues of other compounds. For instance, a synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a related compound, was achieved from dimethyl-meso-2,5-dibromohexanedioate, demonstrating the compound's potential in chemical synthesis and as a structural analogue of 2-aminoadipic acid (Kubyshkin, Mikhailiuk, & Komarov, 2007).

The compound has also been used in the enantioselective synthesis of other molecules. An example is the enantioselective access to (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in the synthesis of A2a receptor antagonists. This process involves enzymatic resolution, indicating the compound’s utility in the creation of enantioselective pathways (Wirz, Spurr, & Pfleger, 2010).

Pharmaceutical Applications

- This compound's derivatives have been explored for their potential in pharmacology. For example, synthesis and structure-activity relationship studies of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane revealed significant cytotoxicity in tissue culture assays, indicating potential applications in cancer research (Anderson & Dewey, 1977).

Biological and Medical Research

In biological and medical research, analogues of this compound have been investigated. For example, fluoronaphthyridines as antibacterial agents, including chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues, demonstrated potent in vitro and in vivo antibacterial activity against various bacteria, underscoring the compound's relevance in antibiotic research (Remuzon, Bouzard, Guiol, & Jacquet, 1992).

Additionally, derivatives of this compound have shown anti-HIV activity, suggesting their potential in antiviral research. A study on 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids found that these derivatives exhibited promising anti-HIV-1 activity, indicating their potential therapeutic applications (Song Dan-qing, 2009).

Safety and Hazards

Zukünftige Richtungen

The future directions for “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in the synthesis of bioactive compounds . Their unique structure allows the construction of unusual templates and molecular devices of interest for biology and material sciences .

Wirkmechanismus

Target of Action

The primary targets of 1,4-Dimethyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have shown interesting biological activity .

Mode of Action

The specific mode of action of 1,4-Dimethyl-7-oxabicyclo[22Studies on related compounds suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .

Biochemical Pathways

The exact biochemical pathways affected by 1,4-Dimethyl-7-oxabicyclo[22Related compounds are known to affect various cellular transduction events such as t-cell activation and cell proliferation .

Result of Action

The molecular and cellular effects of 1,4-Dimethyl-7-oxabicyclo[22Related compounds have been found to be bioactive, for instance, as herbicides .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Dimethyl-7-oxabicyclo[22It’s known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-8-3-4-9(2,12-8)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAMNOAMEJFCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(O1)(C(C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

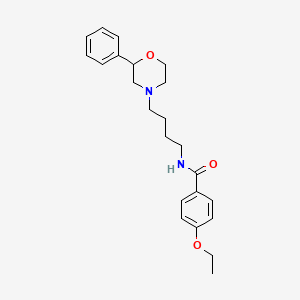

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)

![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)

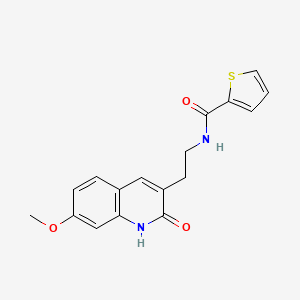

![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)

![1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2819551.png)

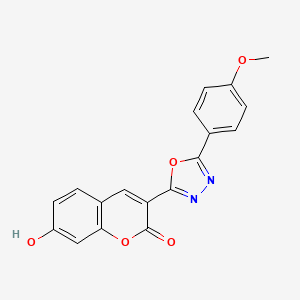

![Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2819557.png)

![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid](/img/structure/B2819560.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(3,4-difluorophenyl)ethanone oxalate](/img/structure/B2819562.png)

![tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2819563.png)